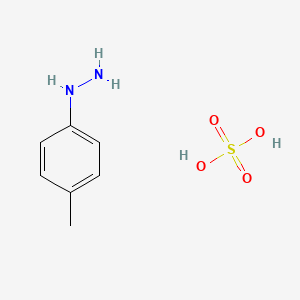

p-Tolylhydrazinium sulphate

Description

p-Tolylhydrazinium sulphate is an organic salt derived from p-tolylhydrazine, where the hydrazine moiety is protonated and paired with a sulphate counterion. These salts are typically synthesized via reactions between p-tolualdehyde derivatives and hydrazine, followed by acidification with sulphuric acid .

p-Tolylhydrazinium salts serve as intermediates in organic synthesis, particularly in the preparation of diazo compounds, carbenes, and olefins . Their utility stems from the ability to generate reactive intermediates under controlled conditions. However, the sulphate variant may exhibit distinct solubility and stability properties due to the sulphate ion’s larger size and charge density compared to chloride .

Properties

IUPAC Name |

(4-methylphenyl)hydrazine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.H2O4S/c1-6-2-4-7(9-8)5-3-6;1-5(2,3)4/h2-5,9H,8H2,1H3;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMPDDTUFDTAII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NN.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30202878 | |

| Record name | p-Tolylhydrazinium sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54476-55-0 | |

| Record name | Hydrazine, (4-methylphenyl)-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54476-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Tolylhydrazinium sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054476550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Tolylhydrazinium sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-tolylhydrazinium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Tolylhydrazinium sulphate can be synthesized through the reaction of p-tolylhydrazine with sulfuric acid. The reaction typically involves mixing equimolar amounts of p-tolylhydrazine and sulfuric acid in a suitable solvent, followed by crystallization to obtain the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes precise control of temperature, pH, and reaction time to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: p-Tolylhydrazinium sulphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form p-tolylhydrazine.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reactions typically occur in the presence of a base, such as sodium hydroxide, and a suitable solvent.

Major Products Formed:

Oxidation: Azo compounds.

Reduction: p-Tolylhydrazine.

Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

p-Tolylhydrazinium sulphate has several applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of azo compounds and hydrazones.

Biology: It is employed in biochemical assays to study enzyme activities and metabolic pathways.

Medicine: Research into its potential as an anticancer agent is ongoing, with studies focusing on its ability to inhibit specific enzymes involved in cancer cell proliferation.

Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of p-tolylhydrazinium sulphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of their functions. For example, in anticancer research, it is believed to inhibit enzymes involved in DNA replication, thereby preventing cancer cell growth.

Comparison with Similar Compounds

Structural Analogues: Aryl Hydrazinium Salts

The following table compares p-tolylhydrazinium sulphate with other aryl hydrazinium salts:

Key Observations :

- Substituent Position : Para-substituted derivatives (e.g., p-tolyl) exhibit higher reactivity and stability compared to ortho-substituted analogs due to reduced steric hindrance .

- Counterion Effects : Sulphate salts may offer improved thermal stability over chlorides but could have lower solubility in polar solvents .

Functional Analogues: Sulfonyl Hydrazides

Sulfonyl hydrazides, such as p-toluenesulfonylhydrazide , share functional similarities with p-tolylhydrazinium salts but differ in reactivity:

Reactivity Comparison :

- Sulfonyl Hydrazides : Require additives like N-bromosuccinimide (NBS) for selective thiosulfonate synthesis (e.g., 85% yield with NBS vs. trace without additives) .

- Hydrazinium Salts : Protonation enhances electrophilicity, enabling direct use in acid-mediated reactions without additional activators .

Biological Activity

p-Tolylhydrazinium sulphate (C₇H₁₂N₂O₄S) is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological effects, mechanisms of action, and relevant case studies.

This compound is synthesized by reacting p-tolylhydrazine with sulfuric acid. The reaction typically involves mixing equimolar amounts of p-tolylhydrazine and sulfuric acid in a suitable solvent, followed by crystallization to obtain the product. Its chemical structure features a p-tolyl group attached to a hydrazine moiety, which is crucial for its biological activity.

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. Research indicates that this compound may inhibit specific enzymes involved in cancer cell proliferation. For instance, it has been shown to interfere with DNA replication processes, potentially leading to reduced tumor growth.

Mechanism of Action:

- Enzyme Inhibition: The compound forms covalent bonds with target enzymes, inhibiting their function.

- Cell Cycle Interference: It may induce apoptosis in cancer cells by affecting cell cycle regulation and promoting the expression of pro-apoptotic genes .

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound:

- In vitro Studies:

- Enzyme Activity Assays:

-

Comparative Studies:

- Comparative analyses with other hydrazine derivatives showed that this compound had superior activity against certain cancer types, making it a candidate for further development in anticancer therapies.

Data Table: Biological Activity Summary

| Study | Cell Line | Effect | Mechanism |

|---|---|---|---|

| Study 1 | HCT-8 | Induced apoptosis | Increased caspase expression |

| Study 2 | HT-29 | Inhibited growth | Topoisomerase II inhibition |

| Study 3 | Various | Cytotoxicity | Cell cycle arrest |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for p-tolylhydrazinium sulphate, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound is typically synthesized via diazotization of p-toluidine using sodium nitrite and hydrochloric acid, followed by reduction with sodium sulfite/NaOH to form the hydrazine derivative. Acid precipitation and neutralization yield the sulphate salt . Key optimization parameters include:

- Temperature control (0–5°C during diazotization to prevent side reactions).

- Stoichiometric ratios (excess NaNO₂ ensures complete diazonium salt formation).

- pH adjustment (neutralization to ~pH 7 for stable salt precipitation).

- Table 1 : Comparative yields under varying conditions:

| NaNO₂ Equiv. | Reaction Temp. (°C) | Yield (%) |

|---|---|---|

| 1.1 | 0 | 68 |

| 1.5 | 5 | 72 |

| 2.0 | 0 | 65 |

Q. Which spectroscopic techniques are most effective for characterizing p-tolylhydrazinium sulphate, and what key peaks should researchers prioritize?

- Methodological Answer : Use a combination of:

- FT-IR : Confirm N–H stretches (3100–3300 cm⁻¹) and S=O vibrations (1050–1250 cm⁻¹) .

- ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm, para-substituted methyl at δ 2.3 ppm) and hydrazinium NH protons (δ 4.5–5.5 ppm, broad) .

- Elemental Analysis : Verify C, H, N, and S content (±0.3% theoretical values).

Q. What safety protocols are critical when handling p-tolylhydrazinium sulphate in laboratory settings?

- Methodological Answer : Hydrazine derivatives are toxic and potentially carcinogenic. Key precautions include:

- Use of fume hoods and PPE (nitrile gloves, lab coats).

- Neutralization of waste with dilute acetic acid before disposal .

- Storage in airtight containers away from oxidizers (e.g., peroxides) to prevent explosive reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or solubility data for p-tolylhydrazinium sulphate across literature sources?

- Methodological Answer : Contradictions often arise from impurities (e.g., residual solvents) or polymorphic forms. To address this:

- Perform recrystallization in polar solvents (e.g., ethanol/water mixtures) and compare DSC thermograms.

- Validate purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN mobile phase) .

- Table 2 : Reported vs. purified melting points:

| Source | Reported mp (°C) | Recrystallized mp (°C) |

|---|---|---|

| Literature A | 193 (dec) | 195–196 (dec) |

| Literature B | 185–190 | 195 (dec) |

Q. What strategies can be employed to enhance the stability of p-tolylhydrazinium sulphate in aqueous solutions for long-term kinetic studies?

- Methodological Answer : Hydrazinium salts are prone to hydrolysis. Stabilization methods include:

- Buffering solutions at pH 4–6 (prevents base-catalyzed degradation).

- Use of antioxidants (e.g., 0.1% ascorbic acid) to inhibit oxidation .

- Storage under inert gas (N₂/Ar) at 4°C.

Q. How does p-tolylhydrazinium sulphate participate in multicomponent reactions (e.g., synthesis of heterocycles), and what mechanistic insights are critical for optimizing these pathways?

- Methodological Answer : The compound acts as a hydrazine donor in cyclocondensation reactions (e.g., with diketones to form pyrazoles). Key considerations:

- Nucleophilicity of the hydrazinium group (enhanced by deprotonation with mild bases).

- Steric effects from the para-methyl group (slower kinetics vs. phenylhydrazine derivatives) .

- Table 3 : Reaction yields with varying substrates:

| Substrate | Product | Yield (%) |

|---|---|---|

| Acetylacetone | 3,5-Dimethylpyrazole | 85 |

| 1,3-Cyclohexanedione | Hexahydroindazole | 72 |

Methodological Best Practices

- Experimental Reproducibility : Document reagent grades (e.g., ACS for sulfonic acid resins) and instrument calibration details (e.g., UV-Vis wavelength accuracy ±1 nm) .

- Data Contradiction Analysis : Cross-reference with IARC reports for carcinogenicity data and use SciFinder for updated property databases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.